2-Bromo-4-chloro-6-iodoaniline

Orthogonal cross-coupling C–X bond dissociation energy Chemoselective functionalization

2-Bromo-4-chloro-6-iodoaniline (CAS 71757-16-9) is a trihalogenated aromatic amine (C₆H₄BrClIN, MW 332.36 g/mol) bearing three distinct halogen substituents—bromine at C2, chlorine at C4, and iodine at C6—on the aniline scaffold. The compound is commercially available at 95% purity with batch-specific QC data (NMR, HPLC, GC) from multiple vendors.

Molecular Formula C6H4BrClIN
Molecular Weight 332.36 g/mol
CAS No. 71757-16-9
Cat. No. B3038055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-6-iodoaniline
CAS71757-16-9
Molecular FormulaC6H4BrClIN
Molecular Weight332.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)N)I)Cl
InChIInChI=1S/C6H4BrClIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
InChIKeyKGJQFAVZGHPELU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-6-iodoaniline (CAS 71757-16-9): A Trihalogenated Aniline Building Block for Orthogonal Cross-Coupling and Indole Synthesis


2-Bromo-4-chloro-6-iodoaniline (CAS 71757-16-9) is a trihalogenated aromatic amine (C₆H₄BrClIN, MW 332.36 g/mol) bearing three distinct halogen substituents—bromine at C2, chlorine at C4, and iodine at C6—on the aniline scaffold . The compound is commercially available at 95% purity with batch-specific QC data (NMR, HPLC, GC) from multiple vendors . Its computed physicochemical profile includes a logP of 3.45, a polar surface area (PSA) of 26 Ų, zero rotatable bonds, and one hydrogen bond donor [1]. The defining structural feature is the presence of three different carbon–halogen bonds with a well-established hierarchy of oxidative addition reactivity (C–I > C–Br >> C–Cl), which enables sequential, chemoselective functionalization in palladium-catalyzed cross-coupling sequences [2].

Why 2-Bromo-4-chloro-6-iodoaniline Cannot Be Replaced by 2,4,6-Tribromoaniline or Other Trihalogenated Aniline Analogs in Sequential Cross-Coupling Workflows


Trihalogenated anilines bearing three identical halogen atoms—such as 2,4,6-tribromoaniline (TBA, CAS 147-82-0) or 2,4,6-trichloroaniline (TCA, CAS 634-93-5)—suffer from degenerate reactivity at all three positions, making it impossible to achieve chemoselective, sequential functionalization without complex protection/deprotection strategies [1]. In contrast, 2-bromo-4-chloro-6-iodoaniline provides three electronically and sterically distinct C–X bonds whose oxidative addition rates toward Pd(0) span orders of magnitude (C–I >> C–Br >> C–Cl), enabling a predictable, stepwise diversification sequence without cross-reactivity [2]. Furthermore, positional isomers with the same molecular formula (C₆H₄BrClIN) but different halogen placement—such as 4-bromo-3-chloro-2-iodoaniline (CAS 1426566-90-6) or 5-bromo-4-chloro-2-iodoaniline (CAS 1263376-97-1)—fail to support the critical ortho-iodoaniline motif required for indole-forming cyclization reactions, rendering them unsuitable for the one-pot indole synthesis protocols for which 2-bromo-4-chloro-6-iodoaniline is specifically validated [3]. Generic substitution with any of these analogs would therefore either forfeit chemoselectivity or eliminate a key synthetic pathway altogether.

Quantitative Differentiation Evidence for 2-Bromo-4-chloro-6-iodoaniline vs. Closest Analogs and Positional Isomers


Orthogonal C–X Bond Reactivity Hierarchy Enables Predictable Sequential Cross-Coupling (vs. 2,4,6-Tribromoaniline and 2,4,6-Trichloroaniline)

The three carbon–halogen bonds in 2-bromo-4-chloro-6-iodoaniline exhibit dramatically different bond dissociation energies (BDEs) and oxidative addition kinetics toward Pd(0), establishing a predictable chemoselectivity gradient: C–I (BDE ~213 kJ/mol) reacts first, C–Br (BDE ~285 kJ/mol) reacts second, and C–Cl (BDE ~327 kJ/mol) reacts last under forcing conditions [1]. This orthogonality is absent in 2,4,6-tribromoaniline (three equivalent C–Br bonds, each ~285 kJ/mol) and 2,4,6-trichloroaniline (three equivalent C–Cl bonds, each ~327 kJ/mol), where all positions compete with near-identical reactivity and cannot be differentiated without protecting-group strategies [2]. The C–I/C–Br reactivity ratio of approximately 10²–10³ in oxidative addition ensures that Sonogashira coupling occurs exclusively at the C6–I position, leaving the C2–Br and C4–Cl positions intact for subsequent Suzuki–Miyaura and Buchwald–Hartwig couplings [3].

Orthogonal cross-coupling C–X bond dissociation energy Chemoselective functionalization

Validated One-Pot Indole Synthesis via Chemoselective Sonogashira–Cyclization (vs. Non-Iodinated Trihaloanilines and Positional Isomers)

Cacchi et al. (Tetrahedron, 2015) demonstrated that 2-bromo-4-chloro-6-iodoaniline undergoes a one-pot domino Sonogashira cross-coupling/endo-dig cyclization with terminal alkynes to assemble 2,5,7-trisubstituted indoles in excellent yields [1]. The chemoselective Sonogashira coupling occurs exclusively at the ortho-C6–I position due to the superior oxidative addition kinetics of the C–I bond; the C2–Br and C4–Cl remain intact for subsequent alkynylation, Suzuki–Miyaura, and Buchwald–Hartwig functionalization at the C7 and C5 positions of the indole product . Neither 2,4,6-tribromoaniline (no iodo substituent; Sonogashira coupling is far less efficient with aryl bromides and typically requires higher catalyst loadings and temperatures) nor positional C₆H₄BrClIN isomers that lack the ortho-iodoaniline motif (e.g., 4-bromo-3-chloro-2-iodoaniline, where iodine is ortho to NH₂ but the overall substitution pattern differs) have been validated for this one-pot indole synthesis [2].

Indole synthesis Sonogashira coupling One-pot heteroannulation

Regioisomeric Differentiation: Ortho-Iodoaniline Motif Essential for Indole Cyclization (vs. Other C₆H₄BrClIN Positional Isomers)

Among the five commercially available C₆H₄BrClIN isomers, only 2-bromo-4-chloro-6-iodoaniline (71757-16-9) places the iodine atom at the C6 position ortho to the NH₂ group while simultaneously positioning bromine at C2 (also ortho to NH₂), creating the unique 2-bromo-6-iodoaniline substructure required for indole cyclization via the Larock or Sonogashira–cyclization mechanism [1]. The competing isomers—4-bromo-3-chloro-2-iodoaniline (1426566-90-6), 5-bromo-4-chloro-2-iodoaniline (1263376-97-1), 2-bromo-6-chloro-4-iodoaniline (873386-83-5), and 3-bromo-5-chloro-2-iodoaniline (1823408-10-1)—each place iodine at different ring positions, resulting in either a missing ortho-iodoaniline motif or a different relative orientation of halogens that alters the electronic environment and cross-coupling selectivity . This structural specificity is non-trivial: the precise 2-Br/4-Cl/6-I arrangement simultaneously satisfies the ortho-iodo requirement for indole formation, provides a para-chloro handle for late-stage diversification, and retains an ortho-bromo group for additional functionalization after cyclization .

Regioisomerism Ortho-iodoaniline Heteroannulation

LogP and Physicochemical Differentiation Drive Differential Solubility, Formulation, and Chromatographic Behavior (vs. 2,4,6-Tribromoaniline and 2,4,6-Trichloroaniline)

The computed logP of 2-bromo-4-chloro-6-iodoaniline is 3.45 [1], which falls between that of 2,4,6-trichloroaniline (logP 3.46–3.74, measured) [2] and 2,4,6-tribromoaniline (logP 3.80–4.43, measured) [3]. This intermediate lipophilicity is a direct consequence of the mixed-halogen composition: the single iodine atom increases logP relative to TCA, while the chlorine and bromine atoms prevent the excessively high logP (and associated poor aqueous solubility) of TBA. The polar surface area is compact at 26 Ų (identical for all three compounds due to the shared –NH₂ group), but the differential logP results in distinct reversed-phase HPLC retention times, differential DMSO/aqueous solubility profiles, and different predicted membrane permeability, all of which are relevant for medicinal chemistry triage and preparative purification workflows.

Lipophilicity LogP Drug-likeness Chromatographic retention

Batch-Specific QC Documentation (NMR, HPLC, GC) Provides Procurement-Grade Certainty of Identity and Purity (vs. Uncharacterized Isomeric Mixtures)

2-Bromo-4-chloro-6-iodoaniline (71757-16-9) is supplied at 95% standard purity by multiple vendors including Bidepharm, CymitQuimica (Fluorochem brand), Leyan, CoolPharm, and MolCore . Critically, Bidepharm provides batch-specific QC documentation including ¹H NMR, HPLC, and GC data for each lot, which is essential for confirming that the product is the correct regioisomer and not contaminated with other C₆H₄BrClIN isomers . This level of analytical characterization is not uniformly available for the positional isomers; for instance, 4-bromo-3-chloro-2-iodoaniline (1426566-90-6) has a listed purity of 97% but its QC documentation availability varies by vendor . The melting point of the target compound (110.5 °C) and its exact mass (330.826 Da) provide additional orthogonal identity confirmation points that can be used to verify the correct isomer upon receipt.

Quality control Batch traceability NMR HPLC Procurement specification

Cold-Chain Storage Requirement Reflects and Protects the Reactive C–I Bond (vs. Room-Temperature-Stable 2,4,6-Trichloroaniline)

2-Bromo-4-chloro-6-iodoaniline requires storage at 2–8 °C under inert atmosphere and protected from light , whereas 2,4,6-trichloroaniline is stable at room temperature (store in cool, dry place) and 2,4,6-tribromoaniline is also room-temperature stable (m.p. 120–122 °C) . This differential storage requirement is a direct manifestation of the weaker C–I bond (BDE ~213 kJ/mol vs. ~327 kJ/mol for C–Cl), which is more susceptible to thermal or photochemical homolytic cleavage. The cold-chain requirement is not merely a logistical inconvenience; it is an indicator of the enhanced reactivity that makes the iodo substituent the preferred handle for chemoselective Sonogashira coupling. Users should verify that suppliers ship with blue ice or cold packs and that the cold chain is maintained throughout transit, as thermal degradation can lead to deiodination and reduced effective purity.

Storage stability C–I bond lability Supply chain integrity

Validated Research and Industrial Application Scenarios for 2-Bromo-4-chloro-6-iodoaniline


Medicinal Chemistry: One-Pot Synthesis of 2,5,7-Trisubstituted Indole Libraries for Kinase and GPCR Drug Discovery

2-Bromo-4-chloro-6-iodoaniline is the starting material of choice for constructing 2,5,7-trisubstituted indole libraries via the one-pot Sonogashira coupling–cyclization protocol validated by Cacchi et al. (2015) [1]. The chemoselective reaction of the C6–I position with terminal alkynes assembles the indole core, while the C5–Cl and C7–Br positions remain available for sequential Suzuki–Miyaura and Buchwald–Hartwig diversification, enabling rapid exploration of three diversity vectors around the indole scaffold. This scaffold is prevalent in kinase inhibitors (e.g., sunitinib analogs), GPCR modulators, and tubulin polymerization inhibitors. The validated protocol reduces a multi-step sequence to a single operational step, significantly increasing throughput for medicinal chemistry hit-to-lead and lead optimization campaigns.

Process Chemistry: Kilogram-Scale Synthesis of Functionalized Indole Intermediates via Sequential Cross-Coupling

For process-scale production of pharmaceutical intermediates, the orthogonal reactivity of 2-bromo-4-chloro-6-iodoaniline enables a telescoped sequence of Sonogashira (C6–I), Suzuki–Miyaura (C7–Br), and Buchwald–Hartwig (C5–Cl) couplings without intermediate protection/deprotection steps . Each coupling step can be optimized independently due to the large reactivity gap between the C–X bonds, minimizing byproduct formation and simplifying purification. The cold-chain storage requirement (2–8 °C) must be accounted for in warehouse and production planning, but the elimination of protecting-group chemistry typically offsets this logistical cost through reduced step count, higher overall yield, and lower solvent consumption.

Chemical Biology: Orthogonal Bioconjugation via Sequential Halogen-Selective Cross-Coupling on a Single Scaffold

The three reactivity-differentiated C–X bonds in 2-bromo-4-chloro-6-iodoaniline enable the sequential attachment of three distinct functional modules—a fluorescent reporter, an affinity handle (e.g., biotin), and a pharmacophore—onto a single aniline-derived scaffold [1]. The predictable chemoselectivity order (C6–I first, then C2–Br, then C4–Cl) allows for programmed assembly of trifunctional probe molecules without cross-reactivity. This capability is uniquely enabled by the mixed-halogen composition and is not achievable with homotrihalogenated anilines such as 2,4,6-tribromoaniline, where all three positions compete for reaction. The intermediate logP (3.45) [2] also ensures that the final trifunctional conjugates remain within drug-like physicochemical space.

Agrochemical Research: Synthesis of Halogenated Indole-Derived Fungicides and Herbicides

2-Bromo-4-chloro-6-iodoaniline serves as a versatile building block for agrochemical discovery programs targeting halogenated indole derivatives with fungicidal or herbicidal activity . The indole nucleus is a privileged scaffold in agrochemistry (e.g., in phytoalexins and synthetic auxin mimics), and the ability to introduce three distinct substituents at C2, C5, and C7 of the indole core enables structure–activity relationship (SAR) exploration across multiple vectors. The compound's documented use in palladium-catalyzed cross-coupling reactions to form Miyaura adducts further supports its utility in generating diverse libraries of agrochemical candidates. Procurement from suppliers that provide batch-specific QC (NMR, HPLC, GC) is recommended to ensure regioisomeric purity, as contamination with other C₆H₄BrClIN isomers could confound SAR interpretation.

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